molecular formula C25H23ClN4O4S B2359607 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-37-3

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2359607
CAS No.: 533869-37-3
M. Wt: 510.99
InChI Key: RCTLYNOYMKTRKZ-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H23ClN4O4S and its molecular weight is 510.99. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Activity Studies

4,5-Dihydro-1,3,4-oxadiazole-2-thiones derivatives show potential for biological applications. These derivatives were synthesized, characterized, and their crystal structures confirmed via X-ray diffraction. The intermolecular hydrogen bonds observed suggest potential interactions with biological molecules. Additionally, in vitro biological activities, specifically antioxidant and antibacterial activities against Staphylococcus aureus, were performed, indicating the derivatives' potential as bioactive compounds Subbulakshmi N. Karanth et al., 2019.

Photoinduced Molecular Rearrangements

The study of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the synthesis of 1,2,4-thiadiazoles through photo-induced redox reactions. This highlights the potential of 1,2,4-oxadiazoles for developing new synthetic methodologies, emphasizing their role in photochemical transformations and synthetic chemistry N. Vivona et al., 1997.

Anticancer Applications

Pro-apoptotic indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrate significant anticancer activity, particularly against melanoma cell lines. The compound 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide exhibited notable proapoptotic activity and anticancer activity with IC50 values against melanoma cancer cell line MDA–MB435 Ö. Yılmaz et al., 2015.

Corrosion Inhibition Properties

1,3,4-Oxadiazole derivatives have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid, demonstrating the protective layer formation on the steel surface. This suggests their potential application in industrial processes requiring corrosion prevention P. Ammal et al., 2018.

Anti-tubercular Activity

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds have shown promising anti-tubercular activity. This highlights the potential of these compounds in the development of new treatments for tuberculosis P. Dighe et al., 2012.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4S/c1-17(2)30(16-18-8-4-3-5-9-18)35(32,33)20-14-12-19(13-15-20)23(31)27-25-29-28-24(34-25)21-10-6-7-11-22(21)26/h3-15,17H,16H2,1-2H3,(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTLYNOYMKTRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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